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Abstract
Tricaprin, a medium-chain triglyceride, has emerged as a significant therapeutic agent in the

management of Triglyceride Deposit Cardiomyovasculopathy (TGCV), a rare and often fatal

heart disease. This technical guide provides a comprehensive overview of the discovery,

history, and scientific investigation of tricaprin. It details the pivotal preclinical and clinical

studies that have elucidated its mechanism of action and demonstrated its clinical efficacy. The

guide includes a thorough summary of quantitative data, detailed experimental protocols, and

visual representations of key biological pathways and experimental workflows to serve as a

critical resource for ongoing research and drug development in the field of cardiovascular and

metabolic diseases.

Introduction: The Emergence of a Novel Therapeutic
Target
The story of tricaprin's therapeutic application is intrinsically linked to the discovery of

Triglyceride Deposit Cardiomyovasculopathy (TGCV). First identified approximately 15 years

ago, TGCV is a distinct form of coronary artery disease characterized by the pathological

accumulation of triglycerides within the coronary arteries.[1][2][3] This accumulation is not due

to high cholesterol but rather a defective intracellular breakdown of triglycerides in vascular

smooth muscle cells, a mechanism that renders patients resistant to standard coronary artery
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disease therapies.[1][2] TGCV is particularly prevalent in individuals with diabetes mellitus and

those undergoing hemodialysis. The disease leads to severe cardiac impairment, including

heart failure, and was initially associated with a very poor prognosis, often necessitating heart

transplantation.

Tricaprin, a triglyceride composed of three molecules of capric acid (a 10-carbon fatty acid),

was identified as a potential therapeutic agent for this debilitating condition. It is a naturally

occurring fat found in sources like coconut oil and palm kernel oil and can also be synthesized

for therapeutic use.

Preclinical Research: Unraveling the Mechanism of
Action
The initial hypothesis for tricaprin's efficacy was investigated in a preclinical mouse model of

TGCV, specifically adipose triglyceride lipase (ATGL)-knockout (KO) mice. ATGL is a key

enzyme responsible for the initial step of triglyceride hydrolysis, and its deficiency in these mice

mimics the human TGCV phenotype, leading to excessive triglyceride accumulation in the

myocardium and subsequent heart failure.

The "Chimeric Triglyceride" Hypothesis
The prevailing hypothesis for tricaprin's mechanism of action revolves around the concept of

"chimeric triglycerides." It is proposed that the capric acid from tricaprin is incorporated into

the intracellular triglyceride pool, which is predominantly composed of long-chain fatty acids in

TGCV patients. This creates "chimeric" triglycerides containing both long-chain and medium-

chain (capric) fatty acids. These altered triglycerides are thought to be more readily hydrolyzed

by other lipolytic enzymes, bypassing the deficient ATGL pathway.

Key Preclinical Experiments and Findings
A pivotal study investigated the effects of a tricaprin-supplemented diet in ATGL-KO mice.

Animal Model: Adipose triglyceride lipase-knockout (ATGL-KO) mice, which develop a

phenotype similar to human TGCV.

Dietary Intervention: Four-week-old ATGL-KO mice were fed a diet in which 8% of the natural

fat was replaced with tricaprin. A control group of ATGL-KO mice received a standard diet.
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Cardiac Function Assessment: Cardiac function was evaluated using imaging techniques

such as micro-CT scans to measure myocardial triglyceride content and assess left

ventricular function.

Metabolic Analysis: Myocardial metabolism of long-chain fatty acids was assessed to

determine if the tricaprin diet improved their utilization.

Proteomic Analysis: Tandem mass tag-based shotgun proteomics was performed on the

hearts of the mice to identify changes in protein expression levels in response to the

tricaprin diet.

The preclinical studies yielded significant quantitative data supporting the therapeutic potential

of tricaprin.
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Parameter
Control ATGL-KO
Mice

Tricaprin-Fed
ATGL-KO Mice

Outcome

Myocardial

Triglyceride

Accumulation

Significantly elevated Reduced

Tricaprin diet led to a

decrease in the

accumulation of

triglycerides in the

heart muscle.

Left Ventricular

Function
Impaired Improved

The tricaprin diet

resulted in an

improvement in the

heart's pumping

function.

Myocardial Long-

Chain Fatty Acid

Metabolism

Impaired Improved

Tricaprin

supplementation

enhanced the heart's

ability to metabolize

long-chain fatty acids.

Proteomic Changes

Upregulation of 65

proteins associated

with "Cardiac

Arrhythmia" and

"Cardiac Damage"

Rescue of proteomic

changes

The tricaprin diet

reversed the

pathological changes

in protein expression

observed in the hearts

of the KO mice.

Ces1d Protein Levels Down-regulated
Rescued to normal

levels

Ces1d, an enzyme

known to regulate

intracellular

triglyceride

metabolism, was

positively affected by

the tricaprin diet.

Signaling Pathway and Experimental Workflow
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The preclinical findings suggest a logical flow from tricaprin administration to improved cardiac

health.

Intervention Experimental Model

Assessment

Outcome

Tricaprin Administration ATGL-Knockout Mouse
(TGCV Model)

Cardiac Function Analysis
(e.g., Micro-CT)

Metabolic Studies
(LCFA Metabolism)

Proteomic Analysis

Improved Cardiac Function &
Reduced TG Accumulation

Click to download full resolution via product page

Preclinical Experimental Workflow for Tricaprin in a TGCV Mouse Model.

The proposed mechanism of action involves the alteration of the substrate for lipolysis.
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Tricaprin
(Glycerol + 3 Capric Acids)

Capric Acid (C10)

Hydrolysis

Intracellular Triglyceride Pool

Incorporation

Long-Chain Fatty Acids (LCFA)

Esterification

Chimeric Triglycerides
(LCFA + Capric Acid)

Forms

ATGL (Deficient in TGCV)

Poor Substrate
(in TGCV)

Other Lipolytic Enzymes
(e.g., Carboxylesterases)

Substrate for

Enhanced Hydrolysis

Catalyzes

Improved Energy Metabolism

Leads to

Click to download full resolution via product page

Proposed Mechanism of Tricaprin Action in Bypassing ATGL Deficiency.
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Clinical Research: Translating Preclinical Success
to Patients
The promising results from animal studies prompted clinical investigation into the efficacy of

tricaprin in patients with TGCV. Several registry-based studies and clinical trials have been

conducted, primarily in Japan.

Key Clinical Studies and Patient Populations
A significant long-term study involved 22 TGCV patients from 12 hospitals who received

tricaprin and were compared to a control group of 190 patients from Japanese registries. To

account for baseline differences, 81 of the control patients were matched with the tricaprin
group.

Another exploratory Phase IIa clinical trial (UMIN000035403) was a multi-center, double-blind,

placebo-controlled study that administered 1.5 g per day of CNT-01 (the investigational drug

name for tricaprin) or a placebo for 8 weeks to patients with idiopathic TGCV.

Patient Population: Patients diagnosed with Triglyceride Deposit Cardiomyovasculopathy

(TGCV), including those with heart failure and some on hemodialysis. Inclusion criteria for

some studies required cardiac symptoms resistant to standard therapies.

Intervention: Oral administration of tricaprin. In the Phase IIa trial, the dosage was 1.5 g per

day.

Primary Endpoints: Long-term survival rates were a key outcome in the registry-based

studies.

Secondary Endpoints:

Improvement in heart failure symptoms.

Changes in cardiac function and structure, including reversal of remodeling.

Myocardial lipolysis, assessed by the washout rate of 123I-β-methyl-p-

iodophenylpentadecanoic acid (BMIPP), a tracer for myocardial fatty acid metabolism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Myocardial triglyceride content, measured by 1H-magnetic resonance spectroscopy (1H-

MRS).

Quantitative Outcomes from Clinical Research
The clinical studies have demonstrated remarkable improvements in outcomes for TGCV

patients treated with tricaprin.

Outcome Measure Control Group Tricaprin Group
p-
value/Significance

3-Year Survival Rate 78.6% 100% Significant

5-Year Survival Rate 68.1% 100% Significant

BMIPP Washout Rate

(Phase IIa Trial)
-0.26 ± 3.28% 7.08 ± 3.28% p=0.035

Myocardial TG

Content (1H-MRS,

Case Study)

8.4% (baseline) 5.9% (after 8 weeks) Improvement shown

Synthesis and Formulation
Tricaprin for research and therapeutic use is produced through chemical synthesis. A common

method is the esterification of glycerol with capric acid. Large-scale synthesis protocols have

been developed to produce high-purity tricaprin.

Large-Scale Synthesis Protocol
Reactants: Glycerol and capric acid.

Catalyst: A metal catalyst such as calcium oxide or tungsten trioxide.

Conditions: The reaction is typically carried out at an elevated temperature (e.g., 175°C)

under a partial vacuum without a solvent.

Purification: The product is purified through crystallization from a solvent like ethanol.
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Yield and Purity: This method can achieve high yields (e.g., 91%) and high purity (e.g.,

99.8%).

Future Directions and Conclusion
The research on tricaprin has established it as a groundbreaking therapy for TGCV, a

previously intractable heart disease. The unique mechanism of action, which involves

modifying the triglyceride substrate to enable its breakdown by alternative enzymatic pathways,

represents a novel therapeutic concept in cardiovascular medicine.

Future research will likely focus on:

Further elucidation of the specific carboxylesterases and other lipases involved in the

hydrolysis of chimeric triglycerides.

Investigation of the potential role of tricaprin in activating signaling pathways, such as those

involving peroxisome proliferator-activated receptors (PPARs), which are known to regulate

lipid metabolism.

Conducting larger, multi-center international clinical trials to confirm the efficacy of tricaprin
in diverse patient populations.

Exploring the potential application of tricaprin in other metabolic disorders characterized by

abnormal lipid accumulation.

In conclusion, the discovery and development of tricaprin as a treatment for TGCV is a

testament to the power of understanding rare diseases at a molecular level and translating

those findings into life-saving therapies. This technical guide serves as a foundational resource

for the scientific community to build upon this remarkable progress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://edm.bioscientifica.com/view/journals/edm/2023/2/EDM22-0370.xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818367/
https://pubmed.ncbi.nlm.nih.gov/19931658/
https://pubmed.ncbi.nlm.nih.gov/19931658/
https://pubmed.ncbi.nlm.nih.gov/19931658/
https://www.benchchem.com/product/b1683028#discovery-and-history-of-tricaprin-research
https://www.benchchem.com/product/b1683028#discovery-and-history-of-tricaprin-research
https://www.benchchem.com/product/b1683028#discovery-and-history-of-tricaprin-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

